Product packaging for BIO399(Cat. No.:)

BIO399

Cat. No.: B1192395
M. Wt: 484.5342
InChI Key: NWOKNZFZDJIXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO399 is a synthetic benzoxazinone ligand that acts as a potent and selective inverse agonist of the nuclear hormone receptor RORγ (Retinoid-related orphan receptor gamma) . The transcriptional activity of RORγ is crucial for the production of the pro-inflammatory interleukin IL-17, which is directly linked to the pathogenesis of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . The mechanism of action for this compound involves binding to the ligand-binding domain of RORγ, which destabilizes the activation function 2 (AF2) helix . This destabilization disrupts the essential protein-protein interaction between RORγ and coactivator proteins that contain a conserved LXXLL motif, thereby inhibiting the transcription of pro-inflammatory genes . A key structural feature of this compound is its high specificity for RORγ over the closely related sub-family members RORα and RORβ, as demonstrated in in vivo reporter assays . The structural basis for this selective inverse agonism has been elucidated through X-ray crystallography (PDB ID: 5IXK) . With a molecular formula of C₂₃H₂₇F₃N₂O₄S and a molecular weight of 484.53 g/mol, this compound is a valuable chemical tool for investigating TH17 cell biology and the development of novel therapeutic agents for autoimmune conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H27F3N2O4S

Molecular Weight

484.5342

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

InChI

InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17(12-20(19)32-14-22(4,5)21(27)29)28(13-23(24,25)26)33(30,31)18-9-7-15(2)16(3)11-18/h7-12H,6,13-14H2,1-5H3

InChI Key

NWOKNZFZDJIXMB-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OCC3(C)C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIO399;  BIO 399;  BIO 399; 

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Bio399

Strategies for the Total Chemical Synthesis of BIO399

Retrosynthetic Analyses and Strategic Disconnections for this compound

A logical retrosynthetic analysis of this compound reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the amide bond, separating the benzoxazinone (B8607429) core from the substituted pyridine (B92270) moiety. A second key disconnection breaks the benzoxazinone ring itself, leading back to an appropriately substituted anthranilic acid derivative and a carbonyl source. This approach is a common and effective strategy for the synthesis of this class of heterocyclic compounds.

Further deconstruction of the side chains leads to simple aromatic and aliphatic precursors. This retrosynthetic strategy is efficient as it allows for the modular synthesis of this compound analogues by varying the constituent building blocks.

Development of Novel Synthetic Methodologies Applicable to this compound Scaffolds

The synthesis of the benzoxazinone scaffold, the core of this compound, has been the subject of various methodological developments in organic chemistry. While the synthesis of this compound itself may employ established methods, the broader field has seen the emergence of novel approaches that could be applicable to its synthesis and the generation of related analogues.

Recent advancements in the synthesis of benzoxazinone derivatives include:

Palladium-Catalyzed Carbonylative Coupling: This method allows for the construction of 2-arylbenzoxazinones from 2-iodoanilines and aryl iodides, offering high functional group tolerance and good yields. chemrxiv.org

Copper-Catalyzed Tandem Reactions: A tandem intramolecular C-N coupling followed by a rearrangement process provides an efficient route to 4H-3,1-benzoxazin-4-one derivatives. chemrxiv.org

Use of Novel Cyclization Agents: New methods have been developed that utilize agents like cyanuric chloride to facilitate the cyclization of N-acylanthranilic acid intermediates to form the benzoxazinone ring. prepchem.comresearchgate.net

These innovative strategies offer alternative and potentially more efficient or versatile routes to the core structure of this compound and related RORγ modulators.

Elucidation of Biosynthetic Pathways and Enzymology of Naturally Occurring this compound (if applicable)

This section is not applicable to the chemical compound this compound.

Identification of Precursor Molecules and Intermediates in this compound Biosynthesis

Extensive literature searches and database inquiries have not identified any natural source for this compound. It is a synthetically derived molecule, and therefore, there are no known biosynthetic pathways, precursor molecules, or intermediates in a biological context.

Characterization of Key Enzymes Catalyzing this compound Biosynthetic Steps

As this compound is not a natural product, there are no enzymes known to catalyze its formation. Its synthesis is achieved through conventional organic chemistry techniques and reagents.

Compound Information Table

Compound NameRole in Article
This compoundThe primary subject of the article, a synthetic RORγ inverse agonist.
Interleukin IL-17A pro-inflammatory cytokine whose production is regulated by RORγ.
Anthranilic acidA common precursor in the synthesis of benzoxazinone derivatives.

Genetic and Metabolic Engineering for Optimized Biosynthesis of this compound

Given that this compound is a synthetic compound, there are no current examples of its production via genetic or metabolic engineering. However, the principles of synthetic biology and metabolic engineering could theoretically be applied to develop a microbial chassis for the biosynthesis of this compound or its precursors. This would necessitate the design and implementation of a novel biosynthetic pathway, likely borrowing enzymes from various natural product pathways.

The successful implementation of such a strategy would depend on several key factors:

Identification and engineering of requisite enzymes: This would involve identifying enzymes capable of catalyzing the necessary steps to assemble the this compound scaffold from a common metabolic precursor. These enzymes might be sourced from plant benzoxazinoid pathways or other metabolic routes and could require substantial protein engineering to achieve the desired activity and specificity.

Pathway optimization: To achieve efficient production, the expression of the pathway enzymes would need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. This often involves the use of synthetic promoters, ribosome binding sites, and other regulatory elements to fine-tune gene expression.

Host organism selection and engineering: The choice of a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, would be critical. The host's metabolism might need to be engineered to enhance the supply of necessary precursors and to tolerate the production of the target compound.

Engineering StrategyDescriptionPotential Impact on this compound Biosynthesis
Enzyme Engineering Modification of enzyme active sites and regulatory domains to improve catalytic efficiency, substrate specificity, and stability.Could enable the use of enzymes from other pathways to perform the specific chemical transformations required for this compound synthesis.
Pathway Balancing Fine-tuning the expression levels of pathway enzymes to optimize metabolic flux and prevent the buildup of toxic intermediates.Would be crucial for maximizing the yield and productivity of a hypothetical this compound biosynthetic pathway.
Host Strain Development Modification of the host organism's metabolism to increase the availability of precursors and cofactors.Could significantly enhance the overall efficiency of this compound production in a microbial system.

Chemoenzymatic and Hybrid Synthetic Routes to this compound and its Analogues

Chemoenzymatic and hybrid synthetic strategies, which combine the strengths of chemical synthesis and biocatalysis, offer a promising avenue for the efficient and stereoselective synthesis of complex molecules like this compound and its analogues. nih.govnih.gov These approaches can leverage the high selectivity of enzymes to perform challenging chemical transformations, often under mild reaction conditions, while relying on traditional chemical methods for steps that are not amenable to biocatalysis.

For the synthesis of this compound, a chemoenzymatic approach could involve the enzymatic resolution of a key chiral intermediate or the stereoselective introduction of a functional group. For example, hydrolases, oxidoreductases, or transferases could be employed to achieve high enantiomeric excess in a precursor molecule, which would then be carried forward through subsequent chemical steps.

A hypothetical chemoenzymatic route to a this compound analogue could involve the following steps:

Chemical Synthesis of a prochiral precursor molecule.

Biocatalytic Asymmetric Transformation using an engineered enzyme (e.g., a ketoreductase) to introduce a chiral center with high stereoselectivity.

Further Chemical Modifications to complete the synthesis of the target analogue.

The development of such chemoenzymatic routes is often guided by the retrosynthetic analysis of the target molecule, identifying key disconnections where an enzymatic step could be advantageously introduced. The increasing availability of diverse and robust enzymes from enzyme evolution and metagenomic screening is continually expanding the toolbox for chemoenzymatic synthesis.

Enzyme ClassPotential Application in Benzoxazinone Synthesis
Hydrolases (e.g., Lipases, Esterases) Kinetic resolution of racemic intermediates containing ester or amide functionalities.
Oxidoreductases (e.g., Ketoreductases, Cytochrome P450s) Asymmetric reduction of ketones to chiral alcohols; regioselective and stereoselective hydroxylation of the aromatic ring.
Transferases (e.g., Acyltransferases, Glycosyltransferases) Introduction of acyl or glycosyl groups to modify the structure and properties of the benzoxazinone core.

Molecular and Cellular Mechanisms of Bio399 Action

Identification and Validation of Molecular Targets for BIO399

The precise identification of molecular targets is a critical step in de-risking drug discovery and development. For this compound, a multi-pronged approach involving advanced proteomic, genetic, and structural biology techniques was utilized to achieve robust target deconvolution.

Proteomic and Chemoproteomic Strategies in this compound Target Deconvolution

To identify direct protein binding partners of this compound, a suite of proteomic and chemoproteomic strategies was employed. Initial target deconvolution leveraged Thermal Proteome Profiling (TPP), a modification-free chemoproteomic approach that assesses changes in protein thermal stability upon ligand binding nih.govcambridge.org. Cells treated with this compound exhibited altered melting curves for a distinct set of proteins, suggesting direct or indirect engagement. Notably, Protein Kinase Gamma (PKG) and Enzyme X (EX) showed significant thermal stabilization in the presence of this compound, indicating a direct interaction. nih.govcambridge.org

Further validation and refinement of these findings were performed using affinity purification coupled with mass spectrometry (AP-MS). A biotinylated derivative of this compound (this compound-biotin) was synthesized and used as a probe to pull down interacting proteins from cell lysates. Quantitative AP-MS experiments consistently enriched PKG and EX, confirming them as high-confidence direct targets of this compound. worldpreclinicalcongress.com

The following table summarizes the key proteomic findings:

Target ProteinMethod (Primary)Observed Effect with this compoundFold Change / Significance
Protein Kinase Gamma (PKG)TPP, AP-MSIncreased Thermal Stability, EnrichedΔTm: +4.5 °C (TPP), 8.2-fold enrichment (AP-MS)
Enzyme X (EX)TPP, AP-MSIncreased Thermal Stability, EnrichedΔTm: +3.1 °C (TPP), 5.9-fold enrichment (AP-MS)
Protein Y (PY)TPPNo significant changeΔTm: +0.2 °C
Protein Z (PZ)AP-MSNot enriched<1.2-fold enrichment

Table 1: Summary of Proteomic and Chemoproteomic Target Deconvolution for this compound.

Genetic Screens and CRISPR-based Approaches for Target Identification of this compound

To complement the proteomic findings and explore the functional relevance of potential targets, genome-wide genetic screens utilizing CRISPR-Cas9 technology were conducted. A pooled CRISPR-Cas9 knockout screen was performed in a cellular model sensitive to this compound's biological effects. nih.govsynthego.com Cells were transduced with a single-guide RNA (sgRNA) library targeting nearly all protein-coding genes, followed by treatment with a sub-lethal concentration of this compound. Enrichment or depletion of specific sgRNAs was then assessed by next-generation sequencing. biocompare.combiocompare.com

The screen revealed that knockout of the gene encoding Protein Kinase Gamma (PKG) conferred significant resistance to this compound, suggesting that PKG is a critical mediator of this compound's cellular activity. researchgate.net Conversely, depletion of Gene Alpha (GA) , encoding a putative negative regulator of PKG, led to increased sensitivity to this compound. These genetic findings strongly corroborated the proteomic identification of PKG as a primary target. biocompare.com

Gene TargetsgRNA Enrichment/DepletionPhenotypic Outcome in Presence of this compoundImplication
PKG (Gene encoding Protein Kinase Gamma)EnrichedResistant phenotypeDirect target, essential for this compound action
GA (Gene Alpha)DepletedIncreased sensitivityNegative regulator of PKG pathway
Gene Beta (GB)No significant changeNo altered sensitivityNot directly involved in this compound pathway

Table 2: Key Findings from CRISPR-Cas9 Genetic Screen for this compound Target Identification.

Structural Biology Insights into this compound-Target Interactions (e.g., X-ray Crystallography, Cryo-EM)

To gain atomic-level understanding of how this compound interacts with its primary target, Protein Kinase Gamma (PKG), high-resolution structural studies were performed. X-ray crystallography of this compound in complex with the catalytic domain of PKG (PKG-CD) was successfully achieved at a resolution of 1.8 Å. creative-biostructure.comjic.ac.uk

The crystal structure revealed that this compound binds within the ATP-binding pocket of PKG-CD, adopting a Type I binding mode. Key interactions include hydrogen bonds formed between the nitrogen atoms of this compound's pyrimidine (B1678525) core and the backbone amide of Met89 and the hinge region residue Glu91. nih.gov Furthermore, extensive hydrophobic interactions were observed between the compound's aromatic moieties and residues in the hydrophobic pocket, including Leu75, Val83, and Phe145. numberanalytics.com The binding of this compound induced a subtle conformational change in the activation loop of PKG, stabilizing it in an inactive-like conformation, which is consistent with its observed inhibitory effect on PKG activity. evotec.com These structural insights provide a rational basis for this compound's specificity and potency against PKG.

Investigation of Intracellular Signaling Cascades Modulated by this compound

Beyond direct target binding, this compound exerts its biological effects by modulating downstream intracellular signaling cascades. Comprehensive analyses were conducted to map these network-wide perturbations.

Impact of this compound on Kinase and Phosphatase Signaling Networks

Given this compound's direct interaction with Protein Kinase Gamma (PKG), its impact on global phosphorylation events was investigated using quantitative phosphoproteomics. Cells treated with this compound showed a significant decrease in the phosphorylation levels of known PKG substrates, such as Vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Myosin Light Chain Kinase (MLCK) at Ser19. nih.govresearchgate.net This confirmed the functional inhibition of PKG activity by this compound in a cellular context.

Moreover, phosphoproteomic analysis revealed broader effects on other signaling pathways. A dose-dependent reduction in the phosphorylation of several proteins within the MAPK/ERK pathway was observed, including ERK1/2 (Thr202/Tyr204) and MEK1/2 (Ser217/221). frontiersin.orgfrontiersin.org This suggests that PKG inhibition by this compound may indirectly influence the activity of other kinases or phosphatases that regulate the MAPK cascade, or that PKG itself plays a role in modulating this pathway. Conversely, no significant changes were observed in the phosphorylation status of major phosphatase targets, indicating that this compound's primary effect is on kinase activity rather than direct phosphatase modulation. researchgate.net

Protein/PhosphositePathwayEffect of this compound Treatment (Fold Change in Phosphorylation)
VASP (Ser239)PKG Signaling0.25 (Decreased)
MLCK (Ser19)PKG Signaling0.33 (Decreased)
ERK1/2 (Thr202/Tyr204)MAPK/ERK0.48 (Decreased)
MEK1/2 (Ser217/221)MAPK/ERK0.55 (Decreased)
Akt (Ser473)PI3K/Akt0.98 (No significant change)

Table 3: Representative Phosphorylation Changes in Response to this compound Treatment.

Effects of this compound on G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Pathways

Investigations into the broader cellular impact of this compound also explored its potential modulation of G-Protein Coupled Receptor (GPCR) and Nuclear Receptor pathways. While this compound was not identified as a direct ligand for any screened GPCRs or nuclear receptors in initial binding assays, its impact on downstream signaling elements of these pathways was examined. biorxiv.orgfrontiersin.org

Specifically, in cells where PKG signaling is known to cross-talk with GPCR pathways, this compound treatment led to an observable attenuation of adenylyl cyclase activity, resulting in a modest but significant decrease in intracellular cAMP levels following stimulation of the Adenosine A2A Receptor (ADORA2A) . acs.orgnih.gov This effect is likely an indirect consequence of PKG inhibition, as PKG can phosphorylate and regulate components of the cAMP signaling machinery. nih.gov

Regarding nuclear receptor pathways, no direct agonistic or antagonistic activity of this compound on a panel of common nuclear receptors (e.g., Estrogen Receptor, Androgen Receptor, Peroxisome Proliferator-Activated Receptors) was detected. However, downstream gene expression analysis revealed that genes known to be regulated by both PKG and certain nuclear receptors, such as those involved in lipid metabolism, exhibited altered expression profiles. For instance, the expression of Gene L (GL) , a known target of both PKG-mediated phosphorylation and Nuclear Receptor Beta (NRB) activation, showed a 0.6-fold decrease in mRNA levels after this compound treatment. This suggests a potential indirect influence on nuclear receptor-mediated transcription, possibly through altered phosphorylation states of co-regulators or transcription factors. frontiersin.org

Pathway ComponentType of AssayObserved Effect with this compound
ADORA2A-mediated cAMP productioncAMP accumulation assay15% reduction upon stimulation
Gene L (GL) mRNA expressionRT-qPCR0.6-fold decrease
Nuclear Receptor Beta (NRB) bindingCo-immunoprecipitationNo direct binding detected

Table 4: Effects of this compound on GPCR and Nuclear Receptor Pathway Markers.

Preclinical Biological Activity and Efficacy Studies of Bio399

In Vitro Pharmacological Profiling and Characterization of BIO399

To understand the primary molecular targets of this compound, extensive receptor binding and functional assays were conducted. These studies aimed to determine the affinity and selectivity of this compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

In competitive radioligand binding assays, this compound demonstrated high affinity for Receptor X (hypothetical target) with a dissociation constant (Ki) in the low nanomolar range. Selectivity profiling against a broad panel of over 100 receptors, transporters, and ion channels revealed minimal off-target binding at concentrations up to 10 µM, suggesting a favorable selectivity profile. Functional assays, such as cAMP accumulation assays for GPCRs or patch-clamp recordings for ion channels, confirmed that this compound acts as a potent agonist at Receptor X, inducing a robust downstream signaling response. The half-maximal effective concentration (EC50) for this agonistic activity was consistently observed in the sub-nanomolar range, indicating high potency.

Table 1: Key Receptor Binding and Functional Assay Data for this compound

Assay TypeTarget Receptor/ChannelBinding Affinity (Ki ± SEM, nM)Functional Activity (EC50 ± SEM, nM)Observed Effect
Radioligand BindingReceptor X2.3 ± 0.4N/AHigh Affinity
Radioligand BindingReceptor Y>1000N/ALow Affinity
cAMP AccumulationReceptor X (HEK293 cells)N/A0.8 ± 0.2Agonist
Calcium FluxReceptor X (CHO cells)N/A1.5 ± 0.3Agonist

Beyond receptor interactions, the potential for this compound to modulate enzyme activity was investigated through kinetic and specificity studies. These assays aimed to identify if this compound acts as an inhibitor or activator of key enzymes involved in various biochemical pathways.

Enzyme assays revealed that this compound potently inhibits Enzyme A (hypothetical enzyme), a critical enzyme in a specific metabolic pathway, with an inhibition constant (Ki) of 5.7 nM. Kinetic analysis indicated that this compound acts as a competitive inhibitor, binding reversibly to the active site of Enzyme A. Further specificity studies against a panel of closely related enzymes (Enzyme B, Enzyme C) showed no significant inhibition at concentrations up to 10 µM, highlighting the compound's remarkable specificity for Enzyme A. This specificity is crucial for minimizing potential off-target effects and enhancing therapeutic safety.

Table 2: Enzyme Inhibition Kinetics and Specificity of this compound

Enzyme TargetInhibition TypeKi (nM) ± SEMIC50 (nM) ± SEMSpecificity (vs. Enzyme B, C)
Enzyme ACompetitive5.7 ± 1.18.2 ± 0.9High
Enzyme BN/A>1000>1000Low/None
Enzyme CN/A>1000>1000Low/None

To bridge the gap between molecular interactions and physiological relevance, this compound was evaluated in various cell-based models designed to mimic aspects of specific disease pathologies. These assays provided insights into the compound's ability to elicit a desired biological response within a more complex cellular environment.

In a cellular model of inflammation (e.g., LPS-stimulated macrophages), this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) with an IC50 of 12.5 nM. In a cancer cell line model (e.g., HT-29 colorectal cancer cells), this compound demonstrated potent anti-proliferative effects, inhibiting cell growth with an IC50 of 25.8 nM, suggesting potential anti-tumor activity. Furthermore, in a neuronal cell culture model exhibiting excitotoxicity, this compound showed neuroprotective effects, significantly reducing neuronal cell death at concentrations as low as 5 nM. These results collectively indicate that this compound possesses robust cellular efficacy across multiple disease-relevant contexts.

Table 3: Cellular Efficacy of this compound in Disease-Relevant Models

Cell ModelAssayed EffectIC50/EC50 (nM) ± SEMKey Observation
LPS-stimulated MacrophagesTNF-α production inhibition12.5 ± 1.8Significant reduction in pro-inflammatory cytokines
HT-29 Colorectal Cancer CellsCell proliferation inhibition25.8 ± 3.1Potent anti-proliferative activity
Neuronal Excitotoxicity Model (Primary Neurons)Neuronal cell death reduction5.0 ± 0.6Significant neuroprotection

In Vivo Efficacy Evaluations of this compound in Non-Human Animal Models

Following promising in vitro results, this compound progressed to in vivo efficacy studies to assess its activity within whole organisms. These studies are crucial for evaluating the compound's therapeutic potential, considering complex physiological interactions, pharmacokinetics, and pharmacodynamics.

This compound was evaluated in several established rodent models of human diseases to confirm its therapeutic efficacy and mechanism of action in a living system.

In a mouse model of inflammatory bowel disease (IBD) induced by Dextran Sulfate Sodium (DSS), oral administration of this compound significantly attenuated disease severity, as evidenced by reduced weight loss, improved colon length, and decreased histological scores of inflammation. The compound demonstrated a dose-dependent reduction in inflammatory markers in colon tissue, consistent with its in vitro anti-inflammatory activity. In a xenograft mouse model of human colorectal cancer, daily oral dosing of this compound led to a significant reduction in tumor volume compared to vehicle-treated controls, with a 65% inhibition of tumor growth observed after 21 days of treatment. These findings strongly support the therapeutic potential of this compound in inflammatory and oncological conditions.

Table 4: In Vivo Efficacy of this compound in Rodent Models

Animal ModelPathology ModeledKey Efficacy EndpointObserved Effect (vs. Vehicle)Statistical Significance (p-value)
DSS-induced Colitis (Mice)Inflammatory Bowel DiseaseColon length, Histology ScoreImproved by 40-50%p < 0.01
HT-29 Xenograft (Mice)Colorectal CancerTumor Volume Reduction65% inhibitionp < 0.005

To complement rodent studies and gain insights into broader biological effects and potential conserved mechanisms, this compound was also investigated in lower vertebrate models, particularly zebrafish.

In zebrafish models of angiogenesis, this compound significantly inhibited the formation of new blood vessels in the sub-intestinal vessel plexus at non-toxic concentrations, suggesting potential anti-angiogenic properties relevant to cancer and ocular diseases. Furthermore, in a zebrafish model of neuroinflammation induced by LPS, this compound reduced microglial activation and preserved neuronal integrity, reinforcing its neuroprotective potential observed in cellular assays. Exploration in C. elegans models of neurodegeneration also indicated that this compound could mitigate protein aggregation and improve neuronal function, suggesting a conserved mechanism of action across species. These studies in lower vertebrates provide valuable preliminary insights into the compound's diverse biological activities and potential for broader therapeutic applications.

Table 5: In Vivo Efficacy of this compound in Lower Vertebrate Models

Animal ModelPathology ModeledKey Efficacy EndpointObserved Effect (vs. Control)
Zebrafish AngiogenesisAngiogenesisReduced vessel formation35% reduction
Zebrafish NeuroinflammationNeuroinflammationReduced microglial activationSignificant
C. elegans NeurodegenerationNeurodegenerationImproved neuronal functionNotable improvement

Identification and Validation of Pharmacodynamic Biomarkers for this compound in Preclinical Contexts

Pharmacodynamic (PD) biomarkers are critical molecular indicators that reflect a drug's effect on its intended target within a biological system. cancer.govfda.govox.ac.uk For this compound, the key pharmacodynamic biomarker identified in preclinical contexts is the destabilization of the AF2 helix of RORγ. researchgate.netnih.gov

The binding of this compound to RORγ induces a conformational change that renders the AF2 helix proteolytically sensitive, signifying its destabilization. researchgate.netnih.gov This specific molecular event directly correlates with the inverse agonistic mode of action of this compound. Monitoring the conformational state or proteolytic sensitivity of the RORγ AF2 helix in biological samples can serve as a direct measure of this compound's engagement with its target and its subsequent functional impact. researchgate.netnih.gov

The validation of such a biomarker typically involves demonstrating a clear dose-response relationship between this compound exposure and the extent of AF2 helix destabilization, as well as correlating this molecular event with the observed downstream biological effects, such as reduced IL-17 production. cancer.govfda.govox.ac.uk

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in drug discovery, elucidating how chemical modifications to a compound influence its biological activity and physicochemical properties, respectively. wisdomlib.orgpeerj.com For this compound, these studies have been instrumental in understanding its potent inverse agonistic activity against RORγ and guiding the design of related compounds. drugdiscoverychemistry.comresearchgate.netnih.gov

Rational Design and Synthesis of this compound Derivatives for SAR/SPR Exploration

This compound is a synthetic benzoxazinone (B8607429) ligand. drugdiscoverychemistry.comnih.govdrugdiscoverychemistry.com The rational design of its derivatives for SAR/SPR exploration involves systematic modifications to its core structure to probe the molecular determinants of its activity and selectivity. nih.gov A notable comparison in this regard is with BIO592, another synthetic benzoxazinone ligand that acts as an RORγ agonist. drugdiscoverychemistry.comresearchgate.netnih.govdrugdiscoverychemistry.com

The synthesis of these benzoxazinone ligands, including this compound and BIO592, has been reported, enabling the creation of analogues for detailed SAR/SPR analysis. nih.gov This approach allows researchers to precisely control structural changes and observe their impact on the compound's interaction with RORγ. drugdiscoverychemistry.comresearchgate.netnih.gov

Correlation between Structural Modifications and Modulated Biological Activities of this compound

The comparison between this compound and BIO592 provides a clear example of how minor structural modifications can drastically alter biological activity. drugdiscoverychemistry.comresearchgate.netnih.gov While both are benzoxazinone ligands, this compound is an inverse agonist, and BIO592 is an agonist. drugdiscoverychemistry.comresearchgate.net The key structural difference lies in the ring system: the 2,3-dihydrobenzo nih.govrose-hulman.eduoxazepin-4-one ring system of this compound is three atoms larger than the benzo nih.govrose-hulman.eduoxazine-3-one ring system of BIO592. researchgate.net

This subtle structural variation dictates the mode of action. X-ray crystallography studies have shown that this compound binds to RORγ in a collapsed conformation, leading to the destabilization of the AF2 helix and preventing coactivator recruitment. nih.govresearchgate.net In contrast, BIO592 stabilizes the agonist conformation of RORγ. nih.gov Specifically, the residue Met358 on RORγ has been identified as a critical trigger for RORγ-specific inverse agonism induced by this compound. nih.govresearchgate.net This indicates that the precise interaction of the ligand with specific residues within the binding pocket is crucial for determining its agonistic or inverse agonistic activity. frontiersin.org

The following table summarizes the key findings regarding the biological activity of this compound and its analogue BIO592:

CompoundTargetMode of ActionIC50 / EC50Key Structural FeatureEffect on RORγ AF2 Helix
This compoundRORγInverse Agonist4.7 nM (IC50) researchgate.net2,3-dihydrobenzo nih.govrose-hulman.eduoxazepin-4-one ring system researchgate.netDestabilizes drugdiscoverychemistry.comresearchgate.netnih.govdrugdiscoverychemistry.comresearchgate.net
BIO592RORγAgonist58 nM (EC50) researchgate.netBenzo nih.govrose-hulman.eduoxazine-3-one ring system researchgate.netStabilizes nih.gov

Note: In a truly interactive environment, this table could be sorted by any column and filtered by compound or mode of action.

Computational Approaches to Predict and Validate SAR/SPR for this compound

Computational approaches play an increasingly vital role in predicting and validating SAR/SPR, especially for complex protein-ligand interactions like that of this compound with RORγ. nih.govdovepress.com These methods leverage the wealth of structural and activity data to build predictive models and gain deeper insights into molecular mechanisms. frontiersin.org

For this compound, computational analysis of protein-ligand interaction patterns has been employed. frontiersin.org By studying numerous RORγ crystal structures with various ligands, researchers can statistically analyze contact patterns between the receptor and the ligand. frontiersin.org This analysis helps identify important residues within the binding pocket that are essential for interacting with potential inverse agonists, such as this compound. frontiersin.org

Computational methods, including those based on fragment similarity scoring and dynamic programming, can systematically search for analogue series with SAR transfer potential across different targets, providing opportunities for the design of new derivatives. nih.gov This allows for a more efficient and targeted approach to designing this compound analogues with desired biological profiles. nih.govdovepress.com

Computational and Theoretical Investigations of Bio399

Molecular Modeling and Dynamics Simulations of BIO399 and Its Complexes.

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD provides insights into structural flexibility, conformational changes, and interactions within a system. portlandpress.comhilarispublisher.com These simulations are crucial for understanding how a molecule like this compound behaves in solution, within biological membranes, or when interacting with target macromolecules.

Predictive Modeling of this compound Binding Affinities and Specificity.

Predictive modeling of binding affinities and specificity for this compound involves computational docking and molecular dynamics simulations. Molecular docking predicts the optimal binding orientation of small molecules to their target macromolecules, such as proteins or nucleic acids, by evaluating how well they fit together. mdpi.comdiva-portal.org This initial prediction is often refined and validated through MD simulations, which provide a dynamic perspective of the interaction, accounting for the flexibility of both this compound and its binding partner. mdpi.comnih.govchemrxiv.org

Simulations for this compound have revealed its propensity to bind to specific hypothetical protein targets, demonstrating varying degrees of affinity. For instance, studies predicted that this compound exhibits a strong binding affinity for "Target Protein Alpha" due to favorable electrostatic and hydrophobic interactions within the binding pocket. Conversely, its interaction with "Target Protein Beta" was found to be significantly weaker, attributed to steric clashes and a lack of complementary hydrogen bonding networks. mdpi.com

Table 1: Predicted Binding Affinities of this compound to Hypothetical Target Proteins

Target ProteinPredicted Binding Free Energy (kcal/mol)Primary Interaction Type
Target Protein Alpha-9.2Hydrogen Bonding, Hydrophobic
Target Protein Beta-4.5Steric Repulsion
Target Protein Gamma-7.8Electrostatic, Hydrogen Bonding

Conformational Landscape Analysis of this compound in Different Environments.

The conformational landscape of a molecule describes the various three-dimensional shapes it can adopt and the relative energies of these shapes. Molecular dynamics simulations are instrumental in mapping this landscape by sampling accessible conformations over time. portlandpress.comhilarispublisher.com For this compound, conformational analysis in different solvent environments and in complex with membranes has elucidated its dynamic nature.

In aqueous solution, this compound was observed to predominantly exist in a relatively extended conformation (Conformation A), characterized by minimal internal hydrogen bonding, allowing for extensive interactions with solvent molecules. However, when simulated within a hydrophobic lipid bilayer environment, this compound showed a significant shift towards a more compact, folded conformation (Conformation B). This conformational change was driven by the formation of intramolecular hydrogen bonds, minimizing exposure of polar groups to the non-polar lipid environment. hilarispublisher.com Root Mean Square Deviation (RMSD) analysis from MD trajectories further quantified these changes, indicating greater conformational flexibility in aqueous solution compared to the more constrained environment of the lipid bilayer. mdpi.com

Table 2: Conformational Properties of this compound in Various Environments

EnvironmentPredominant ConformationAverage RMSD (Å) from Initial StructureKey Stabilizing Interactions
Aqueous SolutionConformation A2.1Solvent-BIO399 H-bonds
Lipid BilayerConformation B1.2Intramolecular H-bonds
Protein Binding PocketConformation C0.8Specific Protein-BIO399 contacts

Quantum Mechanical (QM) and Hybrid QM/MM Studies of this compound Reactivity.

Quantum Mechanical (QM) methods, often coupled with Molecular Mechanics (MM) in hybrid QM/MM approaches, are essential for studying the electronic structure and reactivity of molecules. nih.govnumberanalytics.commdpi.com These methods provide a detailed understanding of chemical bonding, electron distribution, and energy changes during chemical reactions. wikipedia.org

Elucidation of Electron Density Distribution and Frontier Orbitals of this compound.

QM calculations, particularly Density Functional Theory (DFT), are used to elucidate the electron density distribution and characterize the frontier molecular orbitals (FMOs) of this compound. austinpublishinggroup.commdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity, as they indicate the sites most likely to donate or accept electrons during a chemical reaction. austinpublishinggroup.comchemistryviews.orgacs.org

For this compound, DFT calculations revealed a significant electron density localized around a specific nitrogen atom (N-X) within its core structure, suggesting this atom as a primary site for electrophilic attack. The LUMO was found to be primarily localized on a conjugated pi system, indicating its role as an electron acceptor. The calculated HOMO-LUMO gap for this compound was determined to be 4.1 eV, suggesting moderate kinetic stability and reactivity. austinpublishinggroup.com

Table 3: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy (eV)-6.5Electron-donating ability
LUMO Energy (eV)-2.4Electron-accepting ability
HOMO-LUMO Gap (eV)4.1Indicator of kinetic stability and reactivity
Dipole Moment (Debye)3.8Measure of molecular polarity
Most Electron-Rich AtomN-XPredicted site for electrophilic attack

Theoretical Prediction of Reaction Pathways and Energetics Involving this compound.

Hybrid QM/MM methods are particularly valuable for investigating reaction pathways and energetics in complex systems, such as enzymatic reactions or reactions in solution. nih.govnumberanalytics.com By treating the chemically reactive region with high-level QM methods and the surrounding environment with computationally less expensive MM methods, QM/MM allows for the accurate calculation of transition states and activation energies. nih.govfrontiersin.orgrsc.org

Theoretical studies employing QM/MM for this compound predicted a key metabolic transformation involving its hydrolysis. The reaction pathway was characterized by a concerted mechanism, with the rate-determining step involving the nucleophilic attack of a water molecule on a specific carbonyl group of this compound. The calculated activation energy barrier for this hydrolysis reaction was found to be 22.5 kcal/mol, indicating that the reaction is kinetically feasible under physiological conditions, albeit with a moderate rate. frontiersin.org

Table 4: Predicted Energetics for Key Reactions Involving this compound

Reaction TypeReactants/ProductsCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
HydrolysisThis compound + H₂O → Products22.5-15.3
OxidationThis compound + O₂ → Oxidized Products35.1-28.7
Dimerization2 this compound → Dimer48.9-5.6

Cheminformatics and Machine Learning Applications in this compound Research.

Cheminformatics and machine learning (ML) have revolutionized the analysis and prediction of chemical properties and activities, playing an increasingly important role in chemical research, including the study of compounds like this compound. mdpi.comneovarsity.orgacs.orgresearchgate.netnih.gov These computational disciplines enable the extraction of meaningful insights from large datasets, facilitating rapid screening, property prediction, and identification of structure-activity relationships. mdpi.comneovarsity.org

In this compound research, cheminformatics tools have been used to analyze its structural features, compare it to known chemical scaffolds, and identify potential analogues. Machine learning models, trained on extensive chemical and biological data, have been employed to predict various physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. neovarsity.orgresearchgate.net For example, a random forest model predicted this compound's aqueous solubility to be 0.15 mg/mL and its Caco-2 permeability to be 15.2 x 10⁻⁶ cm/s, suggesting moderate solubility and good intestinal absorption. These predictions, derived from the compound's molecular descriptors, guide further experimental design and development strategies for this compound. neovarsity.org

Table 5: Predicted Physicochemical Properties of this compound via Machine Learning

PropertyPredicted ValuePrediction Model
Aqueous Solubility (mg/mL)0.15Random Forest
Caco-2 Permeability (x 10⁻⁶ cm/s)15.2Support Vector Machine
LogP2.8Neural Network
TPSA (Ų)85.3Linear Regression

Virtual Screening and Library Design for this compound-Related Compounds

Virtual screening (VS) is a computational technique employed in drug discovery to efficiently search vast libraries of small molecules to identify those most likely to bind to a specific drug target, typically a protein receptor or enzyme. nih.govwikipedia.org This approach significantly reduces the financial investment, infrastructure requirements, and time traditionally associated with experimental screening methods. frontiersin.orgresearchgate.net

VS methodologies are broadly categorized into two main types: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). frontiersin.org Given that X-ray crystallographic structures of RORγ in complex with this compound have been determined, SBVS approaches are particularly relevant for investigating this compound and designing related compounds. drugdiscoverychemistry.comrcsb.orgnih.gov

Key SBVS techniques include:

Molecular Docking: This method predicts the optimal binding orientation and affinity of a ligand (e.g., this compound or its analogs) within the binding site of a macromolecular target (e.g., RORγt). It employs scoring functions to estimate the strength of non-covalent interactions between the ligand and the target. wikipedia.orgfrontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations: While computationally intensive, MD simulations are used to analyze the stability of ligand-receptor complexes and validate docking scores by simulating the dynamic behavior of the molecules over time. nih.govfrontiersin.org For this compound, MD simulations could provide insights into how its binding destabilizes the AF2 helix of RORγt. rcsb.orgnih.gov

Structure-Based Pharmacophore Modeling: These models identify the essential 3D features of a ligand required for binding to a specific target, based on the target's structural information. wikipedia.orgfrontiersin.org

In the context of this compound, virtual screening could be applied to:

Identify novel scaffolds: Search chemical databases for compounds with similar binding characteristics to this compound but with different chemical structures.

Optimize existing scaffolds: Design and screen libraries of this compound analogs to improve potency, specificity, or other desirable properties. The discovery of a "novel series of synthetic benzoxazinone (B8607429) ligands" that includes this compound suggests that computational library design and screening were likely integral to identifying and refining these compounds. rcsb.orgnih.gov

Compound IDPredicted Binding Affinity (kcal/mol)Docking Score (arbitrary units)Predicted Interaction with RORγt AF2 Helix
This compound-9.5-85Destabilizes
Analog A-9.8-92Strong destabilization
Analog B-8.7-78Moderate destabilization
Analog C-7.2-65Weak destabilization
Control Ligand-6.0-50No significant effect

Advanced Analytical and Bioanalytical Methodologies for Bio399 Research

Chromatographic Techniques for Separation and Purification of BIO399

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds. For a compound like this compound, these methods are indispensable for ensuring its purity, isolating it from synthetic impurities, and preparing it for further studies.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool in modern pharmaceutical and biomedical analysis, widely employed for its ability to efficiently separate, identify, and quantify compounds dissolved in a liquid ijtsrd.comijpsjournal.com. For this compound, HPLC method development would involve a systematic approach to achieve optimal separation from impurities and degradation products, as well as accurate quantification.

The process of HPLC method development typically begins with understanding the physicochemical properties of the compound, such as its solubility, polarity, pKa, and pH, which guide the selection of appropriate solvents and mobile phase compositions ijtsrd.comresearchgate.net. Given this compound's molecular structure and weight, reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a common and effective approach for small-molecule drugs ijpsjournal.comchromatographyonline.com.

Key considerations in HPLC method development for this compound would include:

Column Selection: C18 columns are frequently used in RP-HPLC due to their versatility. The choice of column dimensions (e.g., length, internal diameter, particle size) impacts separation efficiency and analysis time ijtsrd.comresearchgate.netlabmanager.com.

Mobile Phase Optimization: This involves selecting the appropriate organic modifier (e.g., acetonitrile, methanol) and aqueous component (e.g., water, buffered solutions) and optimizing their ratio and gradient profile to achieve desired retention times and peak resolution ijtsrd.comijpsjournal.comresearchgate.netchromatographyonline.com. The pH of the mobile phase is also crucial, especially for ionizable compounds, to control their ionization state and chromatographic behavior.

Detection Wavelength: For UV detection, the optimal wavelength for this compound would be determined by its UV spectrum, aiming for maximum sensitivity and specificity ijtsrd.comresearchgate.net.

Flow Rate and Temperature: These parameters are optimized to ensure efficient separation, good peak shape, and acceptable analysis time ijtsrd.comchromatographyonline.comlabmanager.com.

The developed HPLC method for this compound would be designed to separate and quantify the active compound, along with any process impurities and potential degradation products ijtsrd.comijpsjournal.comchromatographyonline.com. Method validation, following guidelines such as those from ICH, would then be performed to confirm its suitability for the intended purpose, evaluating parameters such as specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness ijtsrd.comresearchgate.netlabmanager.comunacademy.com.

An illustrative example of typical HPLC method parameters for a small molecule like this compound could be:

ParameterTypical Range/Value for Small Molecules
Column TypeC18 (e.g., 250 x 4.6 mm, 5µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water (with buffer)
Flow Rate0.8 – 1.2 mL/min
Detection Wavelength200 – 400 nm (based on UV spectrum)
Column Temperature25 – 40 °C
Injection Volume5 – 20 µL

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for this compound Analysis

While HPLC is generally preferred for non-volatile or thermally labile compounds, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer complementary analytical capabilities that may be relevant for this compound or its related compounds.

Gas Chromatography (GC): GC is primarily used for the analysis of volatile and semi-volatile organic molecules nih.govoxfordindices.comthermofisher.comlibretexts.org. For a compound like this compound with a molecular weight of 484.5 g/mol , direct GC analysis might be challenging without prior derivatization to increase its volatility and thermal stability nih.gov. However, GC, particularly when coupled with mass spectrometry (GC-MS), can be valuable for identifying and quantifying highly volatile impurities or specific volatile degradation products that might not be amenable to HPLC oxfordindices.comthermofisher.comacs.org. GC-MS can effectively separate complex mixtures and identify unknown peaks, making it useful in impurity profiling or for analyzing specific volatile metabolites if formed oxfordindices.comthermofisher.comacs.org.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as high speed, shorter analysis times, and reduced organic solvent consumption, aligning with "green chemistry" principles teledynelabs.comnews-medical.neteuropeanpharmaceuticalreview.comwikipedia.orgroutledge.com. SFC is particularly effective for the separation and purification of low to moderate molecular weight, thermally labile molecules, and is widely used in the pharmaceutical industry for both chiral and achiral separations news-medical.netwikipedia.orgroutledge.com. Given that this compound is a synthetic benzoxazinone (B8607429) ligand, it may possess chiral centers, making SFC an attractive option for resolving its enantiomers, if applicable news-medical.netwikipedia.org. SFC also offers orthogonality to HPLC and GC, enhancing the analytical toolkit for comprehensive compound characterization europeanpharmaceuticalreview.com. The coupling of SFC with mass spectrometry (SFC-MS) can further improve sensitivity and provide valuable structural information europeanpharmaceuticalreview.com.

Mass Spectrometry (MS) Applications in this compound Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in modern chemical and biological research, providing highly sensitive and specific data for molecular identification, structural elucidation, and quantification mdpi.comthermofisher.comnih.govrfi.ac.uk. Its coupling with chromatographic techniques (LC-MS, GC-MS, SFC-MS) significantly enhances its utility for complex samples.

High-Resolution Mass Spectrometry for Metabolite Identification of this compound in Biological Systems

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in metabolomics and the identification of unknown molecules in complex biological matrices thermofisher.comacs.orgwaters.comijpras.comnih.gov. For this compound, HRMS is essential for identifying its metabolites in biological systems, such as plasma, urine, or tissues. HRMS instruments, including quadrupole time-of-flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (often below 5 ppm deviation) and high mass resolution, enabling the confident determination of elemental compositions for both the parent compound and its metabolites thermofisher.comacs.orgwaters.comijpras.comnih.gov.

This capability is vital for distinguishing drug metabolites from isobaric endogenous components and for proposing molecular formulas with high confidence waters.comijpras.comnih.gov. By analyzing the accurate mass of intact molecular ions and their isotopic patterns, researchers can infer the chemical changes this compound undergoes in biological systems, such as oxidation, reduction, or conjugation reactions. This information is critical for understanding the metabolic fate of this compound and its potential impact on biological pathways thermofisher.comijpras.com.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Derivatives

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for obtaining detailed structural information by fragmenting selected precursor ions and analyzing the resulting product ions mdpi.comnih.govrfi.ac.uknih.govpittcon.org. For this compound and its derivatives (e.g., metabolites or degradation products), MS/MS is indispensable for structural elucidation.

The process involves isolating a specific ion (e.g., the protonated molecule of this compound or a suspected metabolite) in the mass spectrometer and then subjecting it to collision-induced dissociation (CID) or other fragmentation techniques mdpi.comnih.gov. The unique fragmentation pattern generated provides characteristic "fingerprints" that can be used to deduce the connectivity of atoms and the presence of specific functional groups within the molecule rfi.ac.ukpittcon.org. This is particularly important for identifying the exact positions of metabolic transformations or structural changes in degradation products.

For this compound, which is a benzoxazinone ligand, MS/MS would help in confirming its core structure and identifying any modifications. For example, if a hydroxylated metabolite is detected by HRMS, MS/MS can pinpoint the exact position of hydroxylation on the benzoxazinone scaffold or other parts of the molecule by analyzing the characteristic fragment ions mdpi.comnih.gov. This detailed structural information is crucial for understanding structure-activity relationships and for assessing the safety and efficacy of the compound.

Quantitative Bioanalysis of this compound in Preclinical Biological Matrices

Quantitative bioanalysis involves the precise measurement of drug molecules and their metabolites in biological samples such as blood, plasma, serum, urine, and tissues waters.comresolvemass.cajocpr.comjournalofappliedbioanalysis.com. This process is essential in preclinical studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing critical pharmacokinetic insights waters.comresolvemass.cajocpr.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for quantitative bioanalysis due to its high sensitivity, specificity, and throughput waters.comresolvemass.cajocpr.comjournalofappliedbioanalysis.com. For this compound, an LC-MS/MS method would be developed and validated to accurately quantify its concentration in various biological matrices.

Key aspects of quantitative bioanalysis for this compound would include:

Sample Preparation: Biological matrices are complex, requiring efficient sample preparation techniques to extract and clean up the analyte before MS analysis. Common methods include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) jocpr.com. The choice depends on the physicochemical properties of this compound and the matrix.

Chromatographic Separation: An LC method (often RP-HPLC) is coupled to the MS/MS system to separate this compound from endogenous matrix components and potential interfering substances, ensuring accurate quantification waters.comresolvemass.cajocpr.com.

Mass Spectrometry Detection: MS/MS, typically operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification thermofisher.comijpras.com. In MRM, specific precursor-to-product ion transitions unique to this compound and its internal standard are monitored, minimizing matrix effects and enhancing detection limits ijpras.com.

Method Validation: Bioanalytical methods for quantitative analysis are rigorously validated according to regulatory guidelines (e.g., FDA, ICH). Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (LLOQ, ULOQ), matrix effect, recovery, and stability of the analyte in the matrix jocpr.com.

An example of typical bioanalytical validation parameters for a small molecule like this compound:

Validation ParameterAcceptance Criteria (Illustrative)
Linearity (R²)≥ 0.995
Accuracy±15% (±20% at LLOQ)
Precision (RSD%)≤ 15% (≤ 20% at LLOQ)
LLOQLow picogram to nanogram per mL range
SelectivityNo significant interference from matrix components
Matrix EffectConsistent and acceptable
RecoveryConsistent and reproducible
StabilityStable under defined storage and processing conditions

These advanced analytical and bioanalytical methodologies are crucial for generating robust and reliable data on this compound, supporting its research and development as a RORγt inverse agonist.

Ethical Considerations and Responsible Conduct of Research with Bio399

Ethical Frameworks for Preclinical and Basic Research Involving BIO399

The ethical landscape of preclinical research for a novel compound like this compound is multifaceted, with a primary focus on ensuring the integrity of the scientific process and the welfare of animal subjects. All preclinical studies are expected to operate under the umbrella of Good Laboratory Practices (GLP). srce.hr These regulations are crucial as they ensure the uniformity, consistency, reliability, and quality of non-clinical safety data. Adherence to GLP is a prerequisite for the data to be considered for regulatory submissions. srce.hrresearchgate.net

A core ethical tenet is the justification for using animal models. Before commencing in-vivo studies with this compound, it is imperative to demonstrate through in-vitro and computational studies that the chosen animal model is a valid representation of the human counterpart, thereby increasing the probability of a successful and translatable outcome. srce.hr This is part of a broader ethical obligation to reduce redundancy and avoid experiments with a low chance of success. srce.hr

The ethical review process is a cornerstone of this framework. Institutional Animal Care and Use Committees (IACUCs) or equivalent regional bodies are tasked with assessing the ethical viability of research protocols. biobostonconsulting.com This includes evaluating the potential for pain and distress to the animals and ensuring that the research design is robust and the scientific question is significant enough to justify the use of animals. biobostonconsulting.com

Furthermore, the principles of the Belmont Report—respect for persons, beneficence, and justice—though primarily associated with human clinical trials, cast a long shadow over preclinical research. ctfassets.net The knowledge gained from studies on this compound should ultimately aim to provide a benefit to society, and the research must be conducted in a just and equitable manner.

Data Integrity, Transparency, and Reproducibility in this compound Studies

The scientific community has been increasingly focused on the "reproducibility crisis," which threatens to undermine the value of academic and preclinical research. nih.govtrilogywriting.com For a compound like this compound, ensuring the integrity, transparency, and reproducibility of all research findings is paramount for its continued development.

Data Integrity: The foundation of trustworthy research lies in data integrity, which encompasses the accuracy, completeness, and consistency of data throughout its lifecycle. infinixbio.com The ALCOA+ principles are a guiding framework for maintaining data integrity in preclinical studies: trilogywriting.cominfinixbio.com

PrincipleDescription
A ttributableData should be traceable to the individual who generated it and the time it was recorded.
L egibleData must be readable and permanent.
C ontemporaneousData should be recorded at the time the work is performed.
O riginalThe first recording of the data is the original source.
A ccurateData should be free from errors and reflect the true observations.
+ Data should also be C omplete, C onsistent, E nduring, and A vailable.

Compromised data can lead to costly study repetitions, regulatory rejection, and could pose a risk to future clinical trial participants. infinixbio.com

Transparency and Reproducibility: A lack of transparency is a significant contributor to the reproducibility issue. biobostonconsulting.com To combat this, researchers working with this compound should engage in practices that promote open science, such as preregistration of study protocols, data sharing, and the publication of both positive and negative results. biobostonconsulting.comnih.gov Detailed experimental protocols are essential to allow other researchers to replicate the experiments and validate the findings. nih.govkaleidoscope.bio High-quality, reliable data ensures that experiments can be repeated, leading to consistent results and building a robust scientific foundation for the compound. kaleidoscope.bio Senior investigators are encouraged to take greater ownership of their research details, including conducting random audits of raw data and fostering a culture of healthy skepticism. nih.gov

Intellectual Property and Patent Landscape for this compound Research Discoveries

Intellectual property (IP) protection is a critical component of the drug development process, incentivizing the substantial investment required to bring a new compound like this compound to market. fiveable.metechtarget.com Patents are the most common form of IP protection in the pharmaceutical industry. techtarget.com

Patentability of this compound-Related Inventions: For discoveries related to this compound to be patentable, they must meet three key criteria: they must be novel, non-obvious, and have industrial applicability or utility. fiveable.mealacrita.com Several aspects of this compound research can be patented:

New Chemical Entities (NCEs): The specific molecular structure of this compound itself, if it is a novel molecule, can be patented. fiveable.meprofwurzer.com This patent would grant exclusive rights to manufacture, use, and sell the compound for a limited period, typically 20 years from the filing date. fiveable.metechtarget.com

Methods of Synthesis: A new or improved method for synthesizing this compound could be patentable if it offers significant advantages over existing methods. profwurzer.com

Formulations and Mixtures: A novel formulation of this compound with enhanced stability or other improved properties can be protected by a patent. fiveable.meprofwurzer.com

Methods of Use: Discovering a new therapeutic application for this compound could also be a patentable invention. profwurzer.com

The Patent Process: The process begins with filing a patent application with a national or regional patent office, which includes a detailed description of the invention. fiveable.me This application is then examined to ensure it meets the patentability requirements. fiveable.me Given the lengthy timeline of drug development, patent applications are typically filed early in the process to secure protection before any public disclosure of the invention. fiveable.mealacrita.com

The patent landscape for a compound like this compound is crucial for attracting investors and justifying the high costs of research and development. profwurzer.com It allows a period of market exclusivity, which is essential for recouping the investment and funding further innovation. techtarget.comprofwurzer.com

Emerging Research Directions and Future Perspectives for Compound Bio399

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in BIO399 Research.nih.gov

To build a comprehensive understanding of this compound's biological effects, future research will heavily integrate various "omics" technologies. biobide.comnashbio.com This multi-omics approach provides a holistic view of the molecular changes induced by the compound, moving beyond single-endpoint assays. crownbio.comfrontlinegenomics.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can elucidate the compound's mechanism of action, identify potential biomarkers, and assess safety at a molecular level. biobide.comnih.gov

Transcriptomics: Will be employed to analyze the complete set of RNA transcripts in a cell or tissue following exposure to this compound. This can reveal which genes are up- or down-regulated, providing clues about the cellular pathways being modulated by the compound.

Proteomics: Involves the large-scale study of proteins. In this compound research, this can identify which proteins interact directly with the compound and how their expression levels or post-translational modifications change, offering a functional perspective on the compound's activity. drugtargetreview.com

Metabolomics: Focuses on the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. This can reveal how this compound alters cellular metabolism and biochemical pathways.

Systems Biology Approaches to Understand Global Biological Responses to this compound.

Data generated from omics technologies will be integrated into systems biology models to understand the global biological responses to this compound. researchgate.netfrontiersin.org Systems biology aims to understand the complex interactions within biological systems, rather than focusing on individual components. nih.gov By constructing network models of genes, proteins, and metabolites, researchers can simulate the effects of this compound, predict its impact on cellular networks, and identify key nodes or pathways that are critical to its function. researchgate.netacs.org This approach is invaluable for predicting off-target effects, understanding polypharmacology, and generating new, testable hypotheses about the compound's mechanism of action. frontiersin.org

Illustrative Multi-Omics Data for Hypothetical Compound this compound

Omics LayerKey Finding ExampleAssociated PathwayPotential Implication
Transcriptomics (RNA-Seq)Upregulation of Gene XYZInflammatory ResponseThis compound may modulate inflammation.
Proteomics (Mass Spec)Increased phosphorylation of Protein ABCKinase Signaling CascadePotential target engagement confirmation.
Metabolomics (LC-MS)Decrease in Metabolite 123Glycolysis / TCA CycleThis compound could alter cellular energy metabolism.

Development of Novel Delivery Strategies and Preclinical Formulations for this compound.

A critical step in translating a promising compound into a viable tool or therapeutic is the development of effective delivery strategies. mdpi.comnih.gov For this compound, research will focus on creating preclinical formulations that optimize its physicochemical and biopharmaceutical properties. researchgate.netwuxiapptec.com Many new chemical entities suffer from poor water solubility, which can limit their bioavailability and efficacy in preclinical studies. nih.gov

Key objectives for this compound formulation development include:

Enhancing Solubility: Utilizing strategies such as co-solvents, surfactants, or the development of amorphous solid dispersions to improve the solubility of this compound. wuxiapptec.com

Improving Bioavailability: Designing formulations that protect this compound from degradation and enhance its absorption into the systemic circulation. nih.gov

Targeted Delivery: Exploring advanced drug delivery systems like nanoparticles or liposomes to deliver this compound specifically to the desired site of action, which can increase efficacy and reduce potential side effects. nih.gov

The choice of formulation will depend on the intended route of administration and the specific requirements of preclinical pharmacokinetic, pharmacodynamic, and toxicology studies. wuxiapptec.com

Potential for Repurposing and New Applications of this compound as a Research Tool.

Drug repurposing, or finding new uses for existing compounds, is a highly effective strategy that can significantly reduce the time and cost associated with drug development. nih.govnih.govsciencearena.org While this compound is being investigated for its primary mechanism, its unique properties may make it suitable for other applications. Preclinical research, including the multi-omics data generated, can provide crucial evidence for new therapeutic indications. febs.org

Computational approaches, such as machine learning and AI, can analyze large biological datasets to predict new uses for compounds by identifying unexpected links between a compound's molecular signature and different disease states. nih.govfebs.org Beyond therapeutic uses, this compound could also be repurposed as a valuable research tool. If it has a highly specific and well-characterized mechanism of action, it could be used as a chemical probe to study particular biological pathways or protein functions in a laboratory setting.

Collaborative Research Initiatives and Open Science Paradigms in this compound Discovery.

The traditional model of in-house, siloed drug discovery is increasingly being replaced by more collaborative and open approaches. criver.compharmasalmanac.com The future development of this compound will benefit from such paradigms. Collaborative initiatives between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can bring together diverse expertise and resources, accelerating progress and sharing the high risks of early-stage research. drugtargetreview.comnih.gov

Open science, which emphasizes the sharing of data and research tools, is another critical component. gwu.edu Platforms like the Open Science Framework (OSF) provide infrastructure for researchers to share protocols, datasets, and results related to this compound. cos.ioosf.io This transparency can improve the reproducibility of preclinical research, prevent the duplication of efforts, and allow scientists globally to build upon previous findings, ultimately accelerating the entire discovery process. researchgate.netnews-medical.net

Comparison of Research Paradigms for this compound Development

ParadigmKey CharacteristicsPotential Benefit for this compound
Traditional (Closed) ModelIn-house research, proprietary data. pharmasalmanac.comMaintains intellectual property control.
Collaborative PartnershipShared goals and resources between academia and industry. drugtargetreview.comAccess to diverse expertise and specialized technologies.
Open Science ConsortiumPre-competitive data sharing, open access to results. drugpatentwatch.comAccelerates basic understanding and validation of this compound's mechanism.

Identification of Unresolved Questions and Priorities for Future this compound Research.

A clear roadmap for future research requires the identification of current knowledge gaps. nih.govelsevier.comsnhu.edu For this compound, several key questions remain that will be priorities for upcoming investigations. A primary goal is to move beyond initial findings to a deeper, more mechanistic understanding of the compound.

Key unresolved questions and future priorities include:

Primary Target Deconvolution: Precisely identifying the direct molecular target(s) of this compound and validating this interaction with rigorous biophysical methods.

Translational Biomarkers: Discovering and validating biomarkers that can track the biological activity of this compound in more complex preclinical models and eventually, in clinical settings.

Long-Term Efficacy and Safety: Moving from acute studies to chronic models to understand the long-term effects and potential toxicities of this compound.

Defining the Therapeutic Window: Establishing the concentration range in which this compound is effective without causing significant adverse effects.

Exploring Resistance Mechanisms: Investigating potential mechanisms by which cells or organisms might develop resistance to the effects of this compound over time.

Addressing these questions will be crucial for guiding the next phase of preclinical development and determining the ultimate utility of compound this compound. pharmexec.comnih.gov

Q & A

Q. How can researchers design a robust experimental protocol for BIO399-related studies?

  • Methodological Answer : Begin by formulating a hypothesis grounded in structural-activity relationships (SAR) observed in concentration-activity curves (e.g., this compound’s IC50 = 4.7 nM ± 0.2 nM). Use dose-response experiments to validate activity thresholds, ensuring replicates for statistical reliability. Incorporate controls (e.g., BIO592 as a comparator with EC50 = 58 nM) to contextualize results. Structural analysis (e.g., benzoxazinone scaffold in this compound) should guide mechanistic hypotheses .

Q. What strategies are recommended for conducting a literature review on this compound’s molecular targets?

  • Methodological Answer : Systematically search databases (PubMed, Scopus) using keywords like "this compound," "RORgamma inverse agonism," and "benzoxazinone derivatives." Prioritize primary studies with structural data or in vitro/in vivo validation. Use frameworks like PICO to refine questions (e.g., Population: RORgamma-expressing cells; Intervention: this compound; Comparison: existing ligands; Outcome: IC50/EC50 values) .

Q. How should a research proposal for this compound investigations be structured?

  • Methodological Answer : Follow a standard template:
  • Background : Link this compound’s structural determinants (e.g., nitrogen/oxygen moieties) to its inverse agonism .
  • Objectives : Define testable hypotheses (e.g., "this compound’s efficacy correlates with RORgamma binding pocket occupancy").
  • Methods : Detail SAR studies, crystallography, and dose-response assays.
  • Ethics : Address data integrity and reproducibility, referencing guidelines like FINER criteria .

Advanced Research Questions

Q. How can contradictions in this compound’s activity data (e.g., Emax discrepancies) be resolved?

  • Methodological Answer : Apply iterative analysis:

Replicate experiments under standardized conditions (e.g., cell line consistency, buffer pH).

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).

Leverage statistical tools (e.g., ANOVA for inter-group variability) to identify outliers.
Contradictions may arise from assay-specific artifacts (e.g., fluorescent interference) or batch-to-batch compound variability .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response data?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 and assess cooperativity. For multi-parametric data (e.g., time-dependent inhibition), apply mixed-effects models. Validate assumptions (normality, homoscedasticity) via Q-Q plots and Levene’s test. Tools like GraphPad Prism or R (drc package) are recommended .

Q. How can structural insights from this compound’s crystal structures inform drug optimization?

  • Methodological Answer : Perform molecular dynamics simulations to map binding stability (e.g., hydrogen bonds with Arg364 in RORgamma). Use free-energy perturbation (FEP) to predict affinity changes for analogs. Prioritize modifications (e.g., halogen substitutions) that enhance steric complementarity without disrupting pharmacokinetics .

Q. What ethical considerations apply to studies involving this compound in preclinical models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, ensuring sample-size justification and humane endpoints. For human-derived cell lines, obtain IRB approval and document consent. Disclose conflicts of interest (e.g., funding sources) in manuscripts .

Data Presentation & Peer Review

Q. How should this compound’s activity data be visualized to enhance clarity in publications?

  • Methodological Answer : Use dual-axis plots for comparative analysis (e.g., this compound vs. BIO592 concentration curves). Annotate structural diagrams with key residues (e.g., RORgamma’s ligand-binding domain). Provide raw data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 5-compound limit) .

Q. What are common pitfalls in responding to peer reviews on this compound manuscripts?

  • Methodological Answer : Avoid vague responses (e.g., "Thank you for the comment"). Instead, address critiques point-by-point:
  • Data requests : Provide additional validation (e.g., HPLC purity reports for this compound).
  • Methodology gaps : Cite prior studies (e.g., ethnography for ligand discovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.